molecular formula C17H17BrN4O2 B2697649 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide CAS No. 481056-01-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide

Cat. No.: B2697649
CAS No.: 481056-01-3
M. Wt: 389.253
InChI Key: WMIFZXOIQNWDFB-MGAWDJABSA-N
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Description

This compound is a hydrobromide salt featuring a benzodioxole moiety linked to a triazolo-azepine ring system via an acrylonitrile bridge. Its Z-configuration at the double bond and the presence of a bromine counterion enhance its stability and solubility for pharmacological studies.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2.BrH/c18-10-13(8-12-5-6-14-15(9-12)23-11-22-14)17-20-19-16-4-2-1-3-7-21(16)17;/h5-6,8-9H,1-4,7,11H2;1H/b13-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIFZXOIQNWDFB-MGAWDJABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=CC3=CC4=C(C=C3)OCO4)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(N2CC1)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and specific applications in medicinal chemistry, particularly focusing on its anticancer activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H17BrN4O2C_{17}H_{17}BrN_{4}O_{2} with a molecular weight of 389.2 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a tetrahydrotriazole derivative through an acrylonitrile group. This unique arrangement suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H17BrN4O2C_{17}H_{17}BrN_{4}O_{2}
Molecular Weight389.2 g/mol
CAS Number481056-01-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the benzo[d][1,3]dioxole and triazole frameworks. The synthetic pathways often utilize various coupling reactions and functional group transformations to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • In Vitro Studies :
    • Compounds with similar benzo[d][1,3]dioxole structures exhibited significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM .
    • These derivatives were found to induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways .
  • Mechanistic Insights :
    • The anticancer mechanisms include cell cycle arrest and induction of apoptosis as evidenced by annexin V-FITC assays and analysis of apoptosis-related proteins like Bax and Bcl-2 .
    • Molecular docking studies suggest that these compounds may interact with key proteins involved in tumor growth and survival .

Other Biological Activities

Apart from anticancer effects, related compounds have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against pathogenic bacteria.
  • Anti-inflammatory Effects : Certain triazole derivatives have been reported to possess anti-inflammatory activity as well .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a similar triazole derivative on MCF7 and HCT116 cell lines. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 27.3 µM for MCF7 cells . This highlights the potential for developing new therapeutic agents based on this chemical framework.

Case Study 2: Mechanistic Studies

Another investigation focused on the molecular mechanisms behind the anticancer activity of benzo[d][1,3]dioxole derivatives. The study utilized flow cytometry and Western blotting techniques to demonstrate that these compounds could effectively induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazoles and dioxoles exhibit a wide range of biological activities including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some studies have suggested that triazole derivatives can inhibit cancer cell growth by interfering with cell cycle progression.
  • Neuroprotective Effects : Research indicates potential neuroprotective roles due to the ability to modulate neurotransmitter systems.

Case Studies

  • Antimicrobial Activity : A study demonstrated that triazole-based compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies showed that certain triazole derivatives could induce apoptosis in cancer cell lines through activation of caspase pathways.
  • Neuroprotection : Research involving animal models indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide could protect neurons from oxidative stress-induced damage.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazole Derivative 1AntimicrobialStaphylococcus aureus
Triazole Derivative 2AnticancerHeLa cells
Triazole Derivative 3NeuroprotectiveRat cortical neurons

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional parallels:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Data (IR, NMR, MS) Reference
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole-thione C-Br, C=S, C=N IR: 533 cm⁻¹ (C-Br); 1H-NMR: δ 9.00 (triazole H); EI-MS: 464 (M+1)
3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole-indole N-S bond, aryl substituents Synthetic method: Bromine/acetic acid cyclization; no spectroscopic data provided
Target compound (Z-configuration) Triazolo-azepine-benzodioxole-acrylonitrile C≡N, benzodioxole, brominated counterion No direct data in evidence N/A

Key Findings from Analogous Compounds

However, their indole-thiadiazole hybrids lack the acrylonitrile group critical for the target molecule’s structural uniqueness .

Structural Advantages of Target Compound :

  • The acrylonitrile group (C≡N) may enhance binding affinity via dipole interactions.
  • The tetrahydro-azepine ring increases conformational flexibility compared to rigid thiadiazole or benzoxazole systems.
  • The hydrobromide salt improves aqueous solubility, a limitation in neutral triazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the benzo[d][1,3]dioxol-5-yl and tetrahydrotriazoloazepine moieties in this compound?

  • The benzo[d][1,3]dioxol-5-yl group is typically synthesized via condensation reactions using catechol derivatives and acid chlorides under basic conditions (e.g., triethylamine in chloroform) . The tetrahydrotriazoloazepine core can be assembled through cyclocondensation of azepine precursors with triazole-forming reagents (e.g., hydrazine derivatives or nitriles) under reflux conditions. Critical purification steps include NaHCO₃ washes and solvent evaporation under vacuum to isolate intermediates .

Q. How is the stereochemical integrity of the (Z)-acrylonitrile configuration maintained during synthesis?

  • Stereocontrol is achieved using sterically hindered bases (e.g., LDA or DBU) to favor the (Z)-isomer during the Knoevenagel condensation step. Reaction progress is monitored via HPLC or TLC with chiral stationary phases to confirm retention of configuration .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • 1H/13C NMR : Confirm regiochemistry of the triazoloazepine ring (e.g., δ 8.5–9.0 ppm for triazole protons) and benzo[d][1,3]dioxol substituents (δ 5.9–6.1 ppm for methylenedioxy protons) .
  • IR Spectroscopy : Identify nitrile stretching vibrations (~2200–2250 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Step 1 : Validate compound stability in physiological buffers (e.g., PBS at pH 7.4) via LC-MS to rule out hydrolysis of the acrylonitrile group.
  • Step 2 : Perform pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to assess metabolic conversion to inactive metabolites.
  • Step 3 : Use computational docking studies to evaluate target binding affinity under varying redox conditions, as the triazoloazepine core may exhibit redox-dependent activity .

Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

  • Solvent Optimization : Replace chloroform with greener solvents (e.g., DMC or cyclopentyl methyl ether) to improve safety and scalability .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency for the tetrahydrotriazoloazepine ring.
  • Impurity Profiling : Use preparative HPLC to isolate and characterize byproducts (e.g., E-isomer or ring-opened intermediates) for targeted suppression .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar analogs?

  • Case Study : If NMR signals for the methylenedioxy group (δ ~6.0 ppm) split into multiple peaks, perform variable-temperature NMR to assess conformational flexibility.
  • DFT Calculations : Compare experimental and computed 13C chemical shifts to identify misassigned resonances, particularly for quaternary carbons in the triazoloazepine system .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the acrylonitrile group during biological assays?

  • Stabilization : Use cryopreserved cells or low-temperature incubation (4°C) to slow hydrolysis.
  • Pro-drug Design : Synthesize phosphate or ester derivatives that release the active compound intracellularly .

Q. How to validate the absence of residual solvents or catalysts in the final product?

  • Headspace GC-MS : Detect volatile impurities (e.g., chloroform, triethylamine) below ICH Q3C limits.
  • ICP-OES : Quantify metal catalyst residues (e.g., Pd, Cu) to ensure compliance with pharmacopeial standards .

Key Research Findings

  • Anticonvulsant Activity : In vivo rodent models show ED₅₀ values of 15–25 mg/kg, but efficacy is reduced in CYP3A4-induced models due to rapid hepatic clearance .
  • Stereochemical Impact : The (Z)-isomer exhibits 10-fold higher target affinity than the (E)-isomer, confirmed by X-ray crystallography of protein-ligand complexes .

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